8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid
Description
8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid is a fused heterocyclic compound featuring a quinoline core with a thieno ring system annulated at the [3,2-g] positions. The molecule includes an ethyl substituent at position 8, a ketone group at position 5, and a carboxylic acid moiety at position 5. This structural arrangement confers unique electronic and steric properties, distinguishing it from simpler quinoline derivatives. The thieno ring introduces sulfur-containing aromaticity, which may enhance π-π stacking interactions and influence solubility and reactivity.
Properties
CAS No. |
117081-10-4 |
|---|---|
Molecular Formula |
C14H11NO3S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
8-ethyl-5-oxothieno[3,2-g]quinoline-6-carboxylic acid |
InChI |
InChI=1S/C14H11NO3S/c1-2-15-7-10(14(17)18)13(16)9-5-8-3-4-19-12(8)6-11(9)15/h3-7H,2H2,1H3,(H,17,18) |
InChI Key |
KYJNXHIFVPXNIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C3C(=C2)C=CS3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid typically involves a multi-step process starting from aniline derivatives. One efficient method involves a tandem nucleophilic aromatic substitution/cyclization reaction. This sequence can be carried out without chromatographic purification, making it suitable for industrial production . The versatile intermediate 2-carboxylic acid is often used as a precursor for further functionalization .
Chemical Reactions Analysis
8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated derivatives.
Amidation: The carboxylic acid group can be converted to amides using amines and coupling reagents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with thienoquinoline structures exhibit significant antimicrobial properties. The presence of functional groups such as carboxylic acids and keto groups enhances their interaction with microbial targets. For instance, derivatives of thienoquinolines have shown efficacy against various bacterial strains, suggesting that 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid could be developed into a novel antimicrobial agent .
Anticancer Potential
The compound's structural features may also confer anticancer properties. Studies on related quinoline derivatives have demonstrated their ability to induce cytotoxic effects in cancer cell lines by increasing reactive oxygen species (ROS) levels, which can selectively target cancer cells due to their heightened oxidative stress . The potential for 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid to act similarly warrants further investigation.
Synthetic Routes
The synthesis of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid typically involves multi-step organic reactions. Common synthetic methods may include cyclization reactions that incorporate starting materials with appropriate functional groups to yield the desired product. These methods are essential for producing the compound in sufficient quantities for biological testing .
While specific case studies on 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid are scarce, related research on thienoquinolines has documented their effectiveness against various pathogens and cancer cell lines. For example:
- Anticancer Activity : A study evaluated a series of quinoline derivatives for their antiproliferative effects on human cancer cell lines (HeLa and HT29). Compounds demonstrated significant cytotoxicity linked to their structural features .
- Antimicrobial Studies : Research on quinolone derivatives has shown promising results against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating that similar thienoquinolines might also exhibit antimicrobial efficacy .
Mechanism of Action
The mechanism of action of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid involves inhibition of specific kinases. It targets serine-threonine and tyrosine kinases, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid are compared below with three categories of analogs: simple quinoline-carboxylic acids, fluoroquinolones, and fused-ring systems.
Substituent Position and Functional Group Effects
- Key Observations: The ethyl group at position 8 in the target compound likely increases hydrophobicity compared to the methyl group in 6-Methylquinoline-8-carboxylic acid . The 5-oxo group in the target compound may enhance hydrogen-bonding capacity, similar to the 4-oxo group in fluoroquinolones like Compound 10, which is critical for antimicrobial activity . The cyclopropyl substituent in Compound 10 contributes to conformational rigidity, whereas the ethyl group in the target compound offers greater rotational freedom .
Fused-Ring Systems
- Key Observations: The thieno ring in the target compound introduces sulfur, which may improve binding to metal ions or biological targets compared to non-sulfur analogs. Benzodiazepine-fused systems (e.g., Compound 5a) exhibit higher thermal stability (decomposition at 325–326°C) due to extended conjugation , whereas the thieno system may offer intermediate stability.
Spectral and Reactivity Trends
- IR Spectroscopy: Carboxylic acid C=O stretches in quinolines typically appear near 1700–1720 cm⁻¹, as seen in Compound 10 (1719 cm⁻¹) and inferred for the target compound . The thieno ring’s C-S vibrations may introduce additional peaks near 600–700 cm⁻¹, absent in non-sulfur analogs.
- NMR Spectroscopy: Ethyl groups (e.g., δ1.20–1.40 for CH2 and δ2.50–3.00 for CH3) are distinct from cyclopropyl (δ0.85–1.08) or methyl (δ2.50) substituents . The 5-oxo group may deshield adjacent protons, causing downfield shifts in H-NMR compared to non-ketone analogs.
Biological Activity
8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid is a synthetic compound belonging to the class of thienoquinolines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research and its interaction with various biological targets.
Chemical Structure and Properties
The chemical structure of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid can be represented as follows:
This compound features a thienoquinoline core that is known for its diverse pharmacological properties. The presence of the carboxylic acid group enhances its solubility and potential bioactivity.
Anticancer Properties
Recent studies have highlighted the anticancer activity of thienoquinoline derivatives, including 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.
- Cell Line Studies :
- The MTT assay was employed to evaluate the cytotoxicity of the compound against the MCF-7 breast cancer cell line. Results indicated that this compound exhibits strong anticancer activity, comparable to established chemotherapeutics like Doxorubicin (Dox) .
- In vitro studies demonstrated that concentrations as low as 10 µM could inhibit cell proliferation effectively.
The mechanism through which 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid exerts its anticancer effects appears to involve:
- Inhibition of Enzymatic Activity : Preliminary data suggest that this compound may inhibit members of the FEN1 superfamily, which are crucial for DNA replication and repair processes . This inhibition can lead to increased apoptosis in cancer cells.
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any new drug candidate.
- Absorption and Bioavailability :
- Toxicological Assessment :
- Initial assessments have shown low toxicity levels in normal cell lines compared to cancerous ones, indicating a degree of selectivity that is desirable in anticancer therapeutics.
Case Studies
Several case studies have been documented regarding the use of thienoquinoline derivatives in clinical settings:
- Case Study on MCF-7 Cells :
-
Synergistic Effects :
- Combination therapies involving this compound and other chemotherapeutic agents have shown enhanced efficacy in preclinical models, suggesting potential for use in combination therapy protocols.
Data Summary
The following table summarizes key findings related to the biological activity of 8-Ethyl-5-oxo-5,8-dihydrothieno[3,2-g]quinoline-6-carboxylic acid:
| Property | Finding |
|---|---|
| Chemical Structure | C₁₂H₁₁N₃O₃S |
| Cell Line Tested | MCF-7 (breast cancer) |
| Cytotoxicity (IC50) | < 10 µM |
| Mechanism of Action | Inhibition of FEN1 superfamily |
| Pharmacokinetics | Favorable absorption predicted |
| Toxicity | Low toxicity in normal cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
